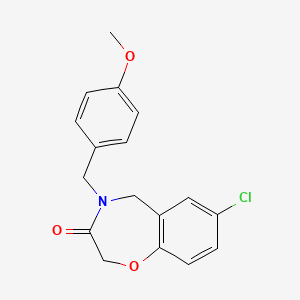![molecular formula C24H17FN2O6S B2996172 N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-27-3](/img/structure/B2996172.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a benzodioxol group, a fluorophenyl group, a sulfonyl group, and a quinolinone group. These groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group would likely contribute aromaticity, the fluorophenyl group would add a halogen, the sulfonyl group would introduce sulfur and oxygen atoms, and the quinolinone group would add a heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without specific data .科学的研究の応用
Cytotoxic Activity in Cancer Research
A study conducted by Ghorab et al. (2015) utilized a similar sulfonamide derivative structure to investigate its cytotoxic activity against breast and colon cancer cell lines. The research highlighted the potential of sulfonamide derivatives in cancer therapy, with certain compounds showing significant potency against cancer cell lines, comparable to that of reference drugs like 5-fluorouracil. This suggests that N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide could have applications in developing anticancer agents due to its structural similarity to the compounds studied (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015).
Kinase Inhibitory Activities
Fallah-Tafti et al. (2011) investigated the Src kinase inhibitory and anticancer activities of N-benzyl substituted acetamide derivatives, highlighting the importance of the acetamide moiety and its substitutions in enhancing the anticancer activity. Given the structural components of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, it could potentially exhibit similar biological activities, making it a candidate for further exploration in kinase inhibition and cancer research (Fallah-Tafti, A. et al., 2011).
Structural and Inclusion Compound Studies
Karmakar et al. (2007) delved into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound . Their study on the formation of salts and inclusion compounds provides insights into the potential chemical behavior and applications of N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide in forming novel chemical structures with potential pharmaceutical applications (Karmakar, A., Sarma, R., & Baruah, J., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6S/c25-15-5-8-17(9-6-15)34(30,31)22-12-27(19-4-2-1-3-18(19)24(22)29)13-23(28)26-16-7-10-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIOQFRJUMAXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)
![2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2996090.png)

![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)
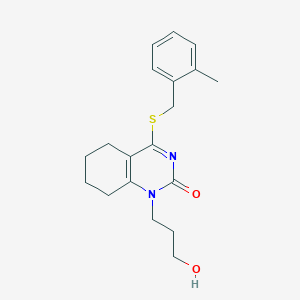
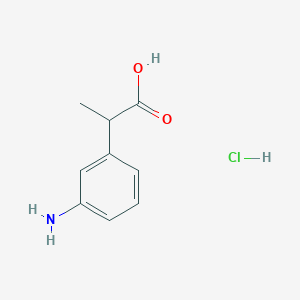

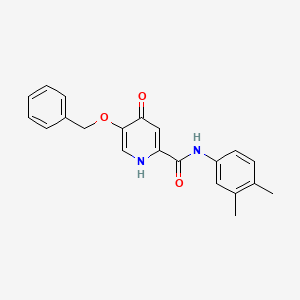
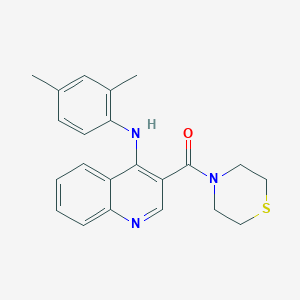
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)
![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)
